molecular formula C11H16N2 B13462885 1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro-

1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro-

Cat. No.: B13462885
M. Wt: 176.26 g/mol
InChI Key: NKBOQSPXCJSKJS-UHFFFAOYSA-N
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Description

1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- is a chemical compound that has garnered interest in various fields of scientific research. This compound is part of the benzazepine family, which is known for its diverse biological activities. Initially researched as a potential opioid analgesic, it was found to be inactive in this assay but later discovered to possess activity as an agonist at nicotinic acetylcholine receptors .

Preparation Methods

The synthesis of 1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- involves several synthetic routes. One notable method includes oxidative cleavage followed by reductive amination . This process typically involves the use of reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) as the solvent . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2,3,4,5-tetrahydro-1H-3-benzazepin-7-ylmethanamine

InChI

InChI=1S/C11H16N2/c12-8-9-1-2-10-3-5-13-6-4-11(10)7-9/h1-2,7,13H,3-6,8,12H2

InChI Key

NKBOQSPXCJSKJS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=CC(=C2)CN

Origin of Product

United States

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